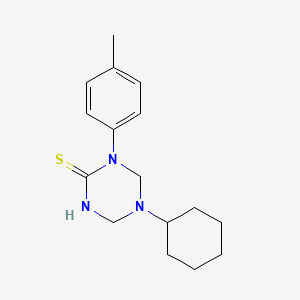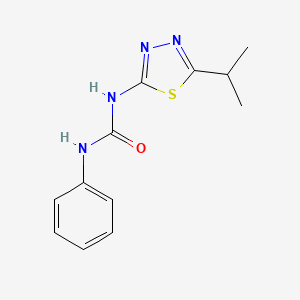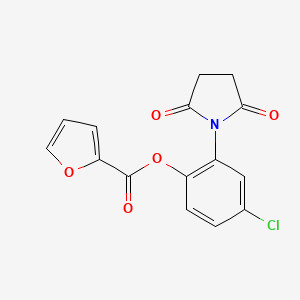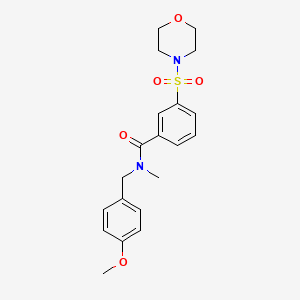
N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various physiological and pathological conditions.
Mecanismo De Acción
BMS-345541 inhibits the activation of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, which is involved in the phosphorylation and degradation of IκBα, a cytoplasmic inhibitor of NF-κB. Inhibition of the this compound complex by BMS-345541 prevents the phosphorylation and degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB target genes.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. For example, BMS-345541 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and endothelial cells. BMS-345541 has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-345541 has several advantages as a research tool, including its selectivity for the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, its availability from various chemical suppliers, and its ability to inhibit the NF-κB pathway in various cell types. However, BMS-345541 also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on BMS-345541. One direction is to investigate the potential therapeutic applications of BMS-345541 in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. Another direction is to develop more potent and selective inhibitors of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, which could be used as research tools and potential therapeutics. Additionally, future research could focus on the development of new methods for the delivery of BMS-345541 to specific cell types or tissues, which could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of BMS-345541 involves several steps, including the reaction of 4-morpholine sulfonamide with 4-methoxybenzyl chloride to form 4-methoxybenzyl-4-morpholine sulfonamide. This intermediate is then reacted with N-methyl-3-aminobenzamide to form BMS-345541. The synthesis of BMS-345541 has been reported in several research articles, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various physiological and pathological conditions. For example, BMS-345541 has been shown to inhibit the activation of NF-κB in various cell types, including macrophages, endothelial cells, and cancer cells. This inhibition has been shown to result in the suppression of inflammation, cell survival, and proliferation. BMS-345541 has also been used to investigate the role of the NF-κB pathway in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-21(15-16-6-8-18(26-2)9-7-16)20(23)17-4-3-5-19(14-17)28(24,25)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABJMVDEUBWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
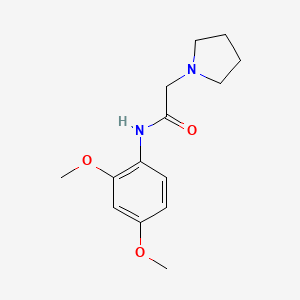
![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)
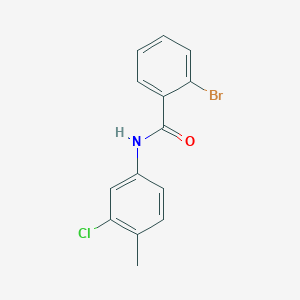
![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)
![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)
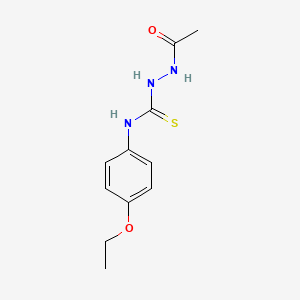
![N-[4-(aminosulfonyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5702027.png)
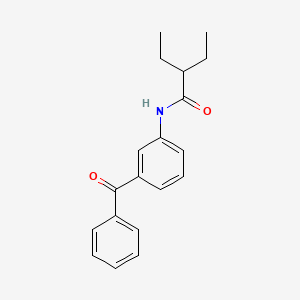
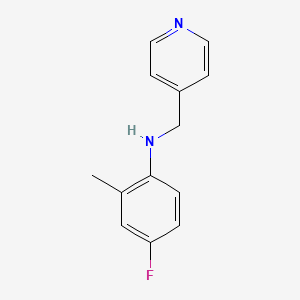
![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)
